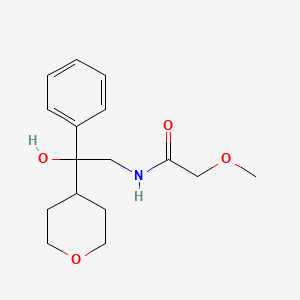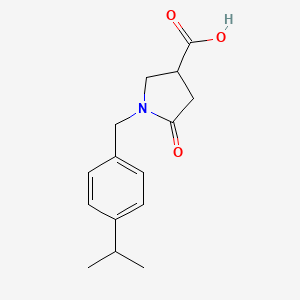
1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Isopropylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with an isopropyl group (a carbon atom attached to two methyl groups) attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the attachment of the isopropylbenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of the pyrrolidine ring and the isopropylbenzyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine ring and the isopropylbenzyl group. For example, the benzylic position (the carbon atom adjacent to the benzene ring) is often reactive in various chemical reactions .Aplicaciones Científicas De Investigación
Antiallergic Activity
The compound demonstrates significant antiallergic activity, particularly when it contains an isopropyl group at a specific position, enhancing its efficacy. Notably, 1-(4-Isopropylbenzyl)-5-oxo-3-pyrrolidinecarboxylic acid shows potential in treating allergies, with some derivatives being more potent than standard antiallergic agents. This highlights its potential in the development of new antiallergic medications (Nohara et al., 1985).
Coordination Polymers and Frameworks
This compound plays a significant role in the synthesis of various coordination polymers and frameworks, which have applications in materials science. For example, it contributes to the creation of three-dimensional lanthanide coordination polymers with unique topologies, offering new possibilities in the field of inorganic chemistry and materials design (Qin et al., 2005).
Metal-Organic Frameworks (MOFs)
This compound is also utilized in the synthesis of metal-organic frameworks (MOFs), which have diverse applications, including gas storage, separation, and catalysis. The compound's versatility in forming different types of MOFs highlights its significance in advanced material synthesis (Zhang et al., 2018).
Reactivity in Chemical Synthesis
The compound exhibits unique reactivity patterns, which are useful in various chemical synthesis processes. For instance, it is involved in the decarboxylative coupling of acrylic acids, demonstrating its utility in organic synthesis and the creation of complex molecules (Neely & Rovis, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)12-5-3-11(4-6-12)8-16-9-13(15(18)19)7-14(16)17/h3-6,10,13H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXHSNJLOXPVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2991837.png)
![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)
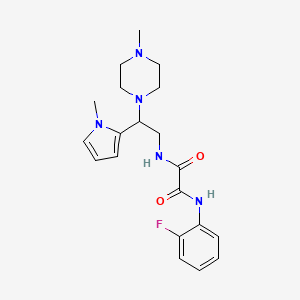

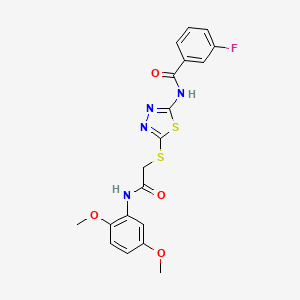
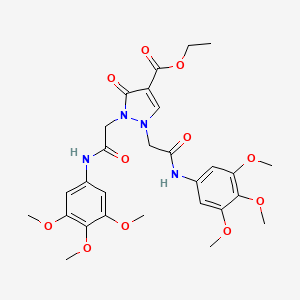

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)

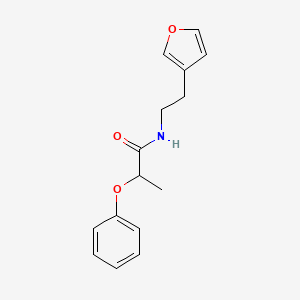
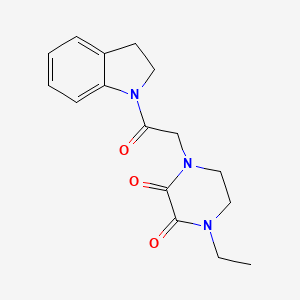
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2991854.png)

